
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is a hydrazone derivative, a class of organic compounds characterized by the presence of a hydrazone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate can be synthesized through the reaction of ethyl hydrazinecarboxylate with 2-hydroxyacetophenone. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of acetic acid for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo nucleophilic addition and substitution reactions, which can alter the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylidenehydrazine: A metabolite of the antidepressant phenelzine, known for its elevation of GABA concentrations.
Ethyl 2-(2-hydroxybenzylidene)hydrazine-1-carboxylate: Another hydrazone derivative with similar structural features.
Uniqueness
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
91321-68-5 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)13-12-10(8-14)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H,13,15) |
InChI-Schlüssel |
DMIJWNHQUNUOQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN=C(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




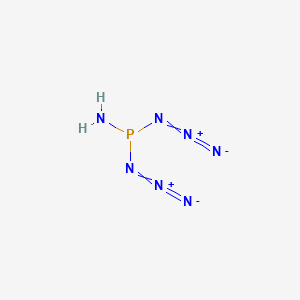

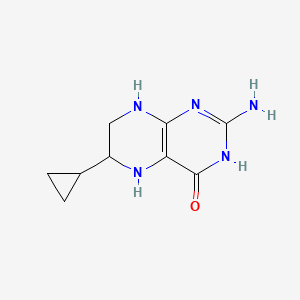

![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

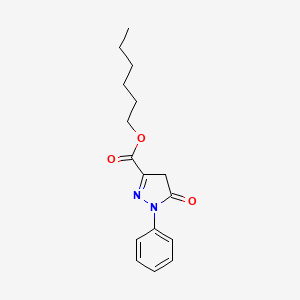

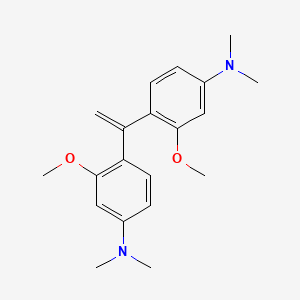
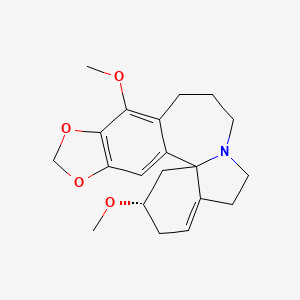
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
